molecular formula C17H14N2O2 B12889448 N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide CAS No. 945300-71-0

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12889448
CAS No.: 945300-71-0
M. Wt: 278.30 g/mol
InChI Key: JIFDQANMPZGOIT-UHFFFAOYSA-N
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Description

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-phenyl-1,2-oxazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds like 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide share structural similarities and exhibit comparable biological activities.

    Isoxazole Derivatives: Isoxazole-based compounds, such as 3-phenyl-5-isoxazolyl derivatives, also display similar chemical properties and applications.

    Benzamide Derivatives: Other benzamide derivatives, such as N-(2-hydroxy-4-methoxybenzyl)benzamide, have been studied for their biological activities.

Uniqueness: N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the specific substitution pattern on the oxazole ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of an oxazole ring with a benzamide moiety provides a distinct set of properties that can be leveraged for various applications in research and industry.

Properties

CAS No.

945300-71-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(3-methyl-4-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C17H14N2O2/c1-12-15(13-8-4-2-5-9-13)17(21-19-12)18-16(20)14-10-6-3-7-11-14/h2-11H,1H3,(H,18,20)

InChI Key

JIFDQANMPZGOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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